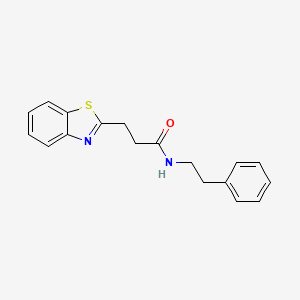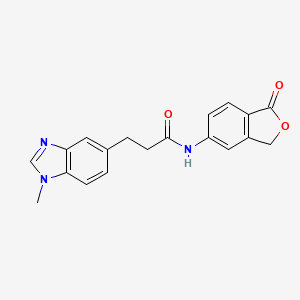![molecular formula C19H14FN3OS B15104946 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide is a synthetic compound that combines the structural features of thiazole and indole Thiazole and indole are both heterocyclic compounds known for their diverse biological activities
Preparation Methods
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling of Thiazole and Indole Rings: The final step involves coupling the thiazole and indole rings through an acetamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a lead compound for drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide can be compared with other similar compounds, such as:
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(1H-indol-5-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide: Contains a chlorine atom instead of fluorine, which may lead to different pharmacological properties.
2-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide: The presence of a methyl group instead of fluorine may influence its lipophilicity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-16-4-2-1-3-15(16)19-23-14(11-25-19)10-18(24)22-13-5-6-17-12(9-13)7-8-21-17/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
CIXDLDXHYSBSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B15104864.png)
![3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B15104874.png)
![N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104884.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104891.png)
![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
![N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
![N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104908.png)
![1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B15104920.png)
![N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B15104925.png)

![3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea](/img/structure/B15104938.png)


![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)
